

Pelitinib (EKB-569): A Technical Guide to an Irreversible EGFR Inhibitor

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Compound of Interest

Compound Name: *Pelitinib*

Cat. No.: *B1684513*

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Introduction

Pelitinib, also widely known by its developmental code EKB-569, is a potent and irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the 3-cyanoquinoline class of compounds, **Pelitinib** has been a subject of significant interest in oncology research due to its targeted mechanism of action and potential therapeutic applications in various cancers, particularly those characterized by EGFR overexpression or mutations.[4][5] This technical guide provides a comprehensive overview of **Pelitinib**, including its synonyms and alternative names, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols relevant to its study.

Synonyms and Alternative Names

A clear understanding of the various identifiers for **Pelitinib** is crucial for comprehensive literature searches and unambiguous scientific communication.

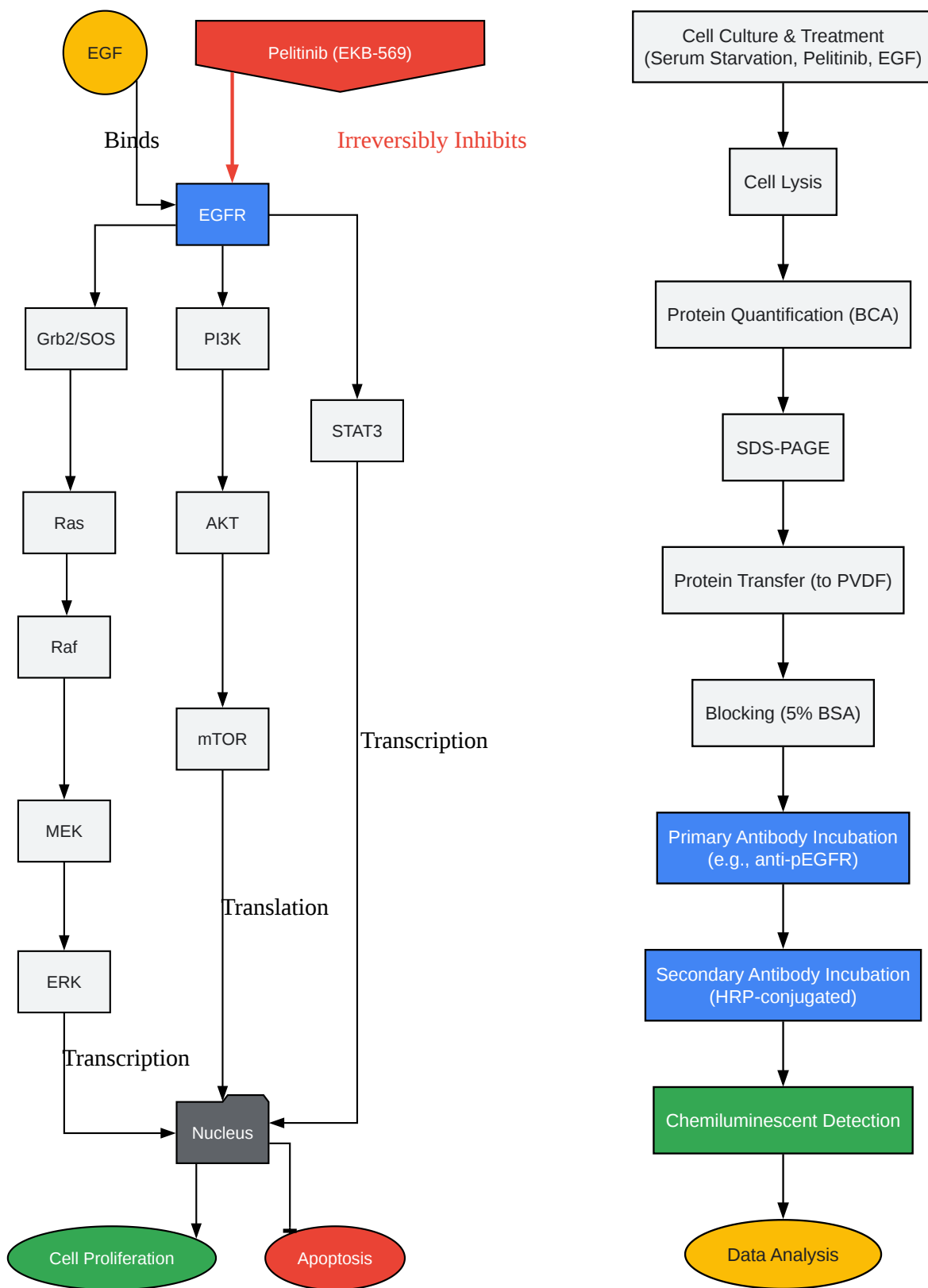
Identifier Type	Identifier	Source
Generic Name	Pelitinib	[1][2]
Developmental Code	EKB-569	[1][3][6]
Alternative Code	WAY-EKB-569	[2][7]
IUPAC Name	(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide	[2][6]
CAS Number	257933-82-7	[1][2]
UNII	X5DWL380Z6	[1][2]
InChI Key	WVUNYSQLFKLYNI-AATRIKPKSA-N	[1][2]
SMILES	<chem>CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C</chem>	[2]
Other Synonyms	EKB 569, WAY-EKB 569, EKI 569, NSC729742	[2]

Mechanism of Action and Signaling Pathway

Pelitinib functions as an irreversible inhibitor of EGFR (ErbB1) and shows activity against other members of the ErbB family, such as HER2 (ErbB2), albeit with lower potency.[3][4] The irreversible binding is achieved through the formation of a covalent bond between the acrylamide moiety of **Pelitinib** and a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of its downstream signaling pathways.

The primary signaling cascades affected by **Pelitinib** are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. By blocking EGFR autophosphorylation, **Pelitinib** prevents the recruitment and activation of downstream signaling

proteins, ultimately leading to reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth.[7]



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